molecular formula C18H16N2O3 B2561590 (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide CAS No. 358315-88-5

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide

Cat. No. B2561590
CAS RN: 358315-88-5
M. Wt: 308.337
InChI Key: FCYNLNFNESWYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. The compound is commonly referred to as a furan-based amide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ((2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth. It has also been shown to interact with metal ions, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects:
(this compound)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce inflammation by inhibiting the activity of certain enzymes and proteins. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth. Additionally, the compound has been shown to interact with metal ions, leading to changes in fluorescence intensity.

Advantages and Limitations for Lab Experiments

The advantages of using ((2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide in lab experiments include its unique structure, potential applications in various fields, and its ability to interact with metal ions. However, the limitations of using the compound include its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of ((2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide. These include:
1. Further investigation of the compound's mechanism of action and potential applications in various fields.
2. Development of more efficient synthesis methods for the compound.
3. Exploration of the compound's potential as a fluorescent probe for the detection of metal ions.
4. Investigation of the compound's potential toxicity and safety profile.
5. Development of derivatives of the compound with improved solubility and bioavailability.
Conclusion:
In conclusion, (this compound)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide is a furan-based amide that has gained significant attention in scientific research due to its unique structure and potential applications. The compound has been synthesized using various methods and has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. However, further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.

Synthesis Methods

((2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide can be synthesized using various methods. One of the most common methods is the reaction of 4-ethoxybenzaldehyde and furan-2-carboxylic acid with cyanoacetic acid in the presence of a base catalyst. The resulting compound is then subjected to a dehydration reaction to yield (this compound)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide.

Scientific Research Applications

((2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide has been extensively studied in scientific research due to its potential applications in various fields. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-17-10-8-15(9-11-17)20-18(21)14(13-19)5-3-6-16-7-4-12-23-16/h3-12H,2H2,1H3,(H,20,21)/b6-3+,14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYNLNFNESWYRX-BDTQIVJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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